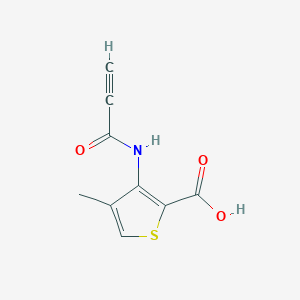

4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid

Descripción

BenchChem offers high-quality 4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(prop-2-ynamido)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methyl-3-(prop-2-ynoylamino)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-3-6(11)10-7-5(2)4-14-8(7)9(12)13/h1,4H,2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSKXWASIRGZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Spectroscopic Characterization of Novel Thiophene Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene carboxamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The precise structural elucidation of novel derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the quality, safety, and efficacy of potential drug candidates.[2][3] This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of these heterocyclic compounds. We will delve into the practical applications and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is designed to equip researchers with the necessary expertise to confidently and accurately characterize novel thiophene carboxamides.

Introduction: The Significance of Thiophene Carboxamides

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of numerous pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block in drug discovery.[1] When combined with a carboxamide functionality, the resulting thiophene carboxamide scaffold exhibits a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6]

The journey from synthesis to a viable drug candidate is underpinned by rigorous analytical characterization. Spectroscopic methods are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, connectivity, and purity of newly synthesized compounds.[7][8][9][10] This guide will explore the application of the most critical spectroscopic techniques for the unambiguous identification and characterization of novel thiophene carboxamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing unparalleled insight into the carbon-hydrogen framework.[7][8][10] For thiophene carboxamides, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the thiophene ring and the nature of the carboxamide substituents.

Causality Behind Experimental Choices in NMR

-

¹H NMR: This is the first-line technique for determining the number of different proton environments and their neighboring protons. The chemical shifts (δ) of the thiophene ring protons are highly sensitive to the electronic effects of substituents. Electron-withdrawing groups will deshield the protons, shifting their signals to a lower field (higher ppm), while electron-donating groups will cause an upfield shift. The coupling constants (J) between adjacent protons provide crucial information about their relative positions on the ring.

-

¹³C NMR: This technique provides information about the different carbon environments in the molecule. The chemical shifts of the thiophene ring carbons are also influenced by substituents. The carbonyl carbon of the carboxamide typically appears in the range of 160-170 ppm.

-

2D NMR Techniques (COSY, HSQC, HMBC): When the ¹H and ¹³C spectra are complex or ambiguous, two-dimensional NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, especially for connecting substituents to the thiophene ring and the carboxamide moiety.

-

Key Spectroscopic Data for Thiophene Carboxamides

| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

| Thiophene Ring Protons | 6.5 - 8.5 | Highly dependent on the substitution pattern and the nature of substituents.[11] |

| Amide N-H Proton | 7.5 - 9.5 | Often a broad singlet, its chemical shift can be concentration and solvent dependent. |

| Aromatic Protons (on substituents) | 7.0 - 8.5 | |

| Alkyl Protons (on substituents) | 0.5 - 4.5 | |

| Thiophene Ring Carbons | 120 - 150 | The carbon attached to the sulfur atom typically appears at a lower field.[12] |

| Carbonyl Carbon (Amide) | 160 - 170 | |

| Aromatic Carbons (on substituents) | 110 - 160 | |

| Alkyl Carbons (on substituents) | 10 - 60 |

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the purified thiophene carboxamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound and its chemical stability.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

2D NMR Acquisition (if necessary):

-

Follow the standard pulse programs for COSY, HSQC, and HMBC experiments provided by the spectrometer software.

-

Optimize the acquisition and processing parameters for the specific molecule.

-

Diagram: NMR Workflow for Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7][9][13] It is particularly useful for confirming the presence of the carboxamide and thiophene moieties in the synthesized compounds.[14]

Causality Behind IR Absorptions

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The position, intensity, and shape of these absorption bands are characteristic of specific functional groups. For thiophene carboxamides, the key vibrations to look for are the N-H stretch, the C=O stretch of the amide, and the C-S stretch of the thiophene ring.

Key IR Absorption Frequencies for Thiophene Carboxamides

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3500 - 3100 | Medium, can be broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to weak |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium to strong |

| Amide C=O (Amide I band) | Stretch | 1680 - 1630 | Strong |

| Amide N-H Bend (Amide II band) | Bend | 1640 - 1550 | Medium to strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to weak |

| Thiophene Ring | Stretch | ~1400, ~1350 | Medium |

| Thiophene C-S | Stretch | ~850 - 690 | Medium to weak |

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum. The instrument software will automatically subtract the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Diagram: Key IR Absorptions for a Thiophene Carboxamide

Caption: Characteristic IR absorption regions for thiophene carboxamides.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[13][15] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[7]

Causality in Mass Spectrometry

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The choice of ionization technique is critical.

-

Electron Ionization (EI): A high-energy technique that often leads to extensive fragmentation. The fragmentation pattern can be a valuable "fingerprint" for a compound and can help in elucidating its structure.

-

Electrospray Ionization (ESI) and Chemical Ionization (CI): Softer ionization techniques that typically produce the protonated molecule [M+H]⁺ or the molecular ion M⁺ with minimal fragmentation. These are ideal for determining the molecular weight.

Expected Fragmentation Patterns

For thiophene carboxamides, common fragmentation pathways include:

-

Cleavage of the amide bond.

-

Loss of substituents from the thiophene ring or the amide nitrogen.

-

Fragmentation of the thiophene ring itself.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Choose a mass spectrometer with the appropriate ionization source (e.g., ESI-QTOF for HRMS, GC-MS with an EI source for fragmentation analysis).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range.

-

For HRMS, ensure the instrument is properly calibrated to obtain accurate mass measurements.

-

Diagram: Mass Spectrometry Workflow

Caption: General workflow of a mass spectrometry experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between energy levels.[16] Aromatic compounds, such as thiophene carboxamides, have characteristic UV-Vis spectra due to their conjugated π-electron systems.[12][17]

Causality of UV-Vis Absorption

The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital (usually the highest occupied molecular orbital, HOMO) to a higher energy one (usually the lowest unoccupied molecular orbital, LUMO).[16] The wavelength of maximum absorbance (λ_max) is dependent on the extent of conjugation in the molecule. Substituents on the thiophene ring can cause a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.

Typical UV-Vis Spectra of Thiophene Derivatives

Thiophene itself exhibits strong absorption below 250 nm. The presence of the carboxamide group and other substituents will shift the absorption bands, typically into the 250-400 nm range.[17]

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Sample Preparation: Prepare a dilute solution of the thiophene carboxamide in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the absorbance of the sample from approximately 200 to 800 nm.

-

The instrument will automatically subtract the absorbance of the blank.

-

Method Validation and Data Integrity

For drug development applications, all spectroscopic methods must be validated to ensure they are suitable for their intended purpose.[2][18] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), include:[2]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

-

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Conclusion

The comprehensive spectroscopic characterization of novel thiophene carboxamides is a critical step in the drug discovery and development process. By judiciously applying a combination of NMR, IR, MS, and UV-Vis spectroscopy, researchers can unambiguously determine the structure, confirm the presence of key functional groups, and establish the purity of their synthesized compounds. This in-depth understanding is fundamental to building robust structure-activity relationships and advancing promising new therapeutic agents from the laboratory to the clinic.

References

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Center for Biotechnology Information. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

-

Spectroscopic Methods in Organic Analysis. Fiveable. [Link]

-

The mass spectra of some naturally occurring oxygen heterocycles and related compounds. ConnectSci. [Link]

-

Chemical compound - Spectroscopy, Organic, Analysis. Britannica. [Link]

-

Principles of Organic Spectroscopy. Open Access Journals. [Link]

-

Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]

-

Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. ACS Publications. [Link]

-

Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]

-

Validation of Analytical Methods for Pharmaceutical Analysis. Pharmaerudition.org. [Link]

-

Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

- Mass Spectrometry of Heterocyclic Compounds. Google Books.

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega (ACS Publications). [Link]

-

Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. [Link]

-

NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. PubMed. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. [Link]

-

Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. ManTech Publications. [Link]

-

(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science Publishers. [Link]

-

Spectroscopy in Pharmaceutical Analysis. American Pharmaceutical Review. [Link]

-

Versatile thiophene 2-carboxamide derivatives. ResearchGate. [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

A Review UV Method Development and Validation. Asian Journal of Pharmaceutical Analysis. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

UV-Vis Spectroscopy. University of Calgary. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. [Link]

-

8.9: Spectroscopy of Aromatic Compounds-. Chemistry LibreTexts. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research. [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Center for Biotechnology Information. [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

-

Experimental and theoretical IR spectra of thiophene. ResearchGate. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

Spectroscopic Techniques in Modern Drug Characterization. Walsh Medical Media. [Link]

-

A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. [Link]

-

Practical Spectroscopy. Routledge & CRC Press. [Link]

-

Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. Journal of Advanced Research in Medical Science & Technology. [Link]

-

Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Longdom Publishing. [Link]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 6. wjarr.com [wjarr.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. impactfactor.org [impactfactor.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. connectsci.au [connectsci.au]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fiveable.me [fiveable.me]

- 16. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ajpaonline.com [ajpaonline.com]

Engineering Functionalized Thiophene Derivatives: A Mechanistic Guide to Next-Generation Antimicrobial and Anticancer Therapeutics

Executive Summary

The relentless progression of multidrug-resistant (MDR) pathogens and the complex signaling redundancies in oncology demand novel chemical scaffolds. Functionalized thiophene derivatives—five-membered, sulfur-containing heterocycles—have emerged as highly versatile pharmacophores in modern drug discovery. This technical guide provides a mechanistic deep-dive into the biological activities of thiophene derivatives, translating structural chemistry into validated, high-throughput biological outcomes.

The Thiophene Pharmacophore: Mechanistic Rationale

As a Senior Application Scientist, I frequently observe that the selection of a core scaffold dictates the downstream success of a lead compound. Thiophene is a classical bioisostere of benzene, but its utility extends far beyond simple structural mimicry.

The inclusion of the sulfur atom reduces the aromatic ring's bond angle, subtly altering the spatial trajectory of functional groups attached to it. More importantly, thiophenes possess a higher lipophilic efficiency (LipE) compared to their benzene counterparts. This increased lipophilicity enhances membrane permeability—a critical factor when targeting intracellular kinases or penetrating the complex double-membrane of Gram-negative bacteria. Furthermore, the sulfur atom can engage in unique non-covalent interactions, such as chalcogen bonding, with target protein residues, anchoring the molecule within active sites more securely than purely carbon-based rings.

Core Biological Activities

Oncology: Precision Dual-Kinase Inhibition

In oncology, tumor cells frequently bypass targeted therapies by upregulating alternative survival pathways. Functionalized fused thiophenes (e.g., thienopyrrole and pyrrolothienopyrimidine scaffolds) address this by acting as dual-node inhibitors.

Recent mechanistic evaluations demonstrate that specific chloro-substituted pyrrolothienopyrimidines (such as compound 4c) exhibit profound dual inhibition of VEGFR-2 (IC50 = 0.075 µM) and AKT (IC50 = 4.60 µM) 1[1]. The causality of this dual-action is highly synergistic: VEGFR-2 blockade starves the tumor of its vascular supply (inhibiting angiogenesis), while concurrent AKT inhibition removes critical intracellular survival signals. This dual blockade funnels the malignant cell into S-phase cell cycle arrest, inevitably triggering caspase-3-mediated apoptosis 1[1].

Fig 1: Dual VEGFR-2 and AKT pathway inhibition by thiophene derivatives inducing apoptosis.

Infectious Disease: Overcoming Multidrug Resistance

The emergence of colistin-resistant (Col-R) Gram-negative pathogens represents a critical global health threat. Thiophene derivatives offer a novel mechanism of action that bypasses traditional resistance cassettes.

Recent screenings against Col-R Acinetobacter baumannii and Escherichia coli revealed that specific thiophene compounds (derivatives 4, 5, and 8) disrupt bacterial outer membrane proteins (OMPs), leading to increased membrane permeabilization and reduced host cell adherence 2[2]. Furthermore, structural variations, such as 3-halobenzo[b]thiophenes, have demonstrated rapid bactericidal activity against Gram-positive strains like Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL 3[3].

Quantitative Efficacy Summary

To facilitate rapid comparison, the quantitative biological activities of key thiophene derivatives are summarized below:

| Compound Class / Scaffold | Target Organism / Cell Line | Primary Target / Mechanism | Efficacy Metric |

| Pyrrolothienopyrimidine (4c) | HepG2 (Liver Carcinoma) | VEGFR-2 / AKT Kinases | IC50 = 3.02 µM 1[1] |

| Pyrrolothienopyrimidine (4c) | Cell-Free Enzymatic Assay | VEGFR-2 Kinase | IC50 = 0.075 µM 1[1] |

| Thiophene Derivatives (4, 5, 8) | Col-R A. baumannii | Membrane Permeabilization | MIC50 = 16 - 32 mg/L 2[2] |

| 3-Chlorobenzo[b]thiophene | Staphylococcus aureus | Fast Bactericidal Action | MIC = 16 µg/mL 3[3] |

Validated Experimental Workflows

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that the data generated is artifact-free and highly reproducible.

High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard colorimetric assays? Highly conjugated thiophene systems often exhibit intrinsic autofluorescence or color that confounds standard optical readouts. TR-FRET utilizes a microsecond time delay before measurement, allowing short-lived background autofluorescence to decay. The ratiometric emission normalizes well-to-well dispensing variations, eliminating false positives.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the thiophene derivative in 100% DMSO.

-

Compound Titration: Perform a 10-point, 3-fold serial dilution of the thiophene compound in a 384-well low-volume plate. Keep the final DMSO concentration constant at 1% across all wells to prevent solvent-induced enzyme denaturation.

-

Enzyme & Tracer Addition: Add 5 µL of VEGFR-2 or AKT enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding (critical for slow-binding inhibitors).

-

Reaction Initiation: Add 5 µL of the TR-FRET tracer/antibody mixture.

-

Detection: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm).

-

System Validation Criteria:

-

Positive Control: Staurosporine (pan-kinase inhibitor) to validate assay sensitivity.

-

Negative Control: 1% DMSO vehicle to establish 100% baseline kinase activity.

-

Quality Control: Calculate the Z'-factor; the assay is only validated if Z' > 0.5.

-

Time-Kill Kinetic Assay for Bactericidal Profiling

Causality & Rationale: Endpoint MIC assays only indicate growth inhibition. To determine if a thiophene derivative is bactericidal (kills bacteria) or bacteriostatic (merely halts growth), a time-kill kinetic assay is mandatory. We strictly use a starting inoculum of 5×105 CFU/mL. This specific density ensures the population is in the exponential growth phase (maximizing susceptibility to membrane-targeting agents) while avoiding the "inoculum effect," where artificially high densities deplete the active compound.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow the target strain (e.g., Col-R A. baumannii) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the logarithmic phase. Dilute to exactly 5×105 CFU/mL.

-

Compound Exposure: Add the thiophene derivative at concentrations equivalent to 1x and 2x its predetermined MIC.

-

Kinetic Sampling: Incubate the cultures at 37°C with continuous orbital shaking (200 rpm) to ensure uniform exposure. Withdraw 100 µL aliquots at precisely 0, 2, 4, 6, 8, and 24 hours.

-

Plating & Enumeration: Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton agar. Incubate for 24 hours and count the Colony Forming Units (CFU).

-

System Validation Criteria:

-

Positive Control: Colistin (for susceptible strains) to validate normal bactericidal kinetics.

-

Negative Control: Untreated growth control to validate normal logarithmic trajectory.

-

Vehicle Control: DMSO at the highest assay concentration to prove the solvent itself is not causing the bactericidal effect. A ≥3log10 decrease in CFU/mL from the initial inoculum defines bactericidal activity.

-

Fig 2: Self-validating time-kill curve assay workflow for assessing bactericidal efficacy.

References

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers Source: Pharmaceuticals (MDPI) URL:1

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria Source: Frontiers in Pharmacology (PubMed Central) URL:2

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents Source: Molecules (MDPI) URL:3

Sources

- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Engineering Heterocyclic Complexity: A Technical Guide to the Reactivity and Cyclization of Propargyl Amides

Executive Summary

The propargyl amide group represents a uniquely versatile bifunctional pharmacophore and synthetic building block in modern organic chemistry. Featuring both a nucleophilic amide moiety and a π-electron-rich alkyne, these substrates are primed for intramolecular cycloisomerization. This whitepaper dissects the mechanistic nuances of propargyl amide reactivity, focusing on transition-metal-catalyzed cyclizations to form oxazoles, oxazolines, and oxazines—privileged scaffolds in drug development. By bridging theoretical mechanisms with self-validating experimental protocols, this guide serves as an authoritative resource for researchers engineering complex heterocycles.

Mechanistic Divergence in Cyclization Pathways

Propargyl amides undergo intramolecular cyclization primarily through the electrophilic activation of the alkyne. The regioselectivity of the nucleophilic attack by the amide oxygen (or nitrogen, depending on substitution) is dictated by Baldwin's rules, the electronic nature of the catalyst, and the steric substitution pattern of the alkyne[1].

The three primary trajectories for cyclization include:

-

5-exo-dig Cyclization: Kinetically favored under mild Lewis acid or Gold(I) catalysis, this pathway typically yields 5-alkylideneoxazolines.

-

6-endo-dig Cyclization: A thermodynamically driven pathway that leads to six-membered oxazines.

-

Cycloisomerization (Aromatization): Often facilitated by Au(III) complexes or oxidative conditions, this pathway drives the intermediate oxazoline to undergo isomerization, yielding highly stable aromatic oxazoles[1].

Caption: Divergent cyclization pathways of N-propargyl amides under electrophilic activation.

Catalytic Systems and Quantitative Optimization

The choice of catalytic system profoundly influences the turnover number (TON) and the terminal heterocyclic product. Cationic gold complexes are considered the most powerful catalysts for the electrophilic activation of unactivated alkynes due to their strong π-acidity, which effectively lowers the LUMO of the carbon-carbon triple bond[2].

However, gold catalysis often suffers from catalyst trapping during the protodeauration step. The strategic use of counterions and additives is critical. For instance, the introduction of hydrogen-bonding additives like pyridine N-oxide can accelerate the protodeauration of the positively charged vinyl-gold intermediate, increasing the reaction rate up to 168-fold[2].

Beyond transition metals, main-group Lewis acids such as B(C6F5)3 have been proven to drive exclusive 5-exo-dig cyclizations, forming isolable vinyl borate oxazoline intermediates[3]. For greener, microwave-assisted synthesis, the CeCl3·7H2O/NaI/I2 system provides a highly functional-group-tolerant route to polysubstituted oxazoles[4].

Table 1: Comparative Catalytic Systems for Propargyl Amide Cyclization

| Catalytic System | Additives / Conditions | Primary Pathway | Major Heterocyclic Product | Typical Yields |

| Au(I) + AgOTf | Pyridine N-oxide / DCE | 5-exo-dig | 5-Alkylideneoxazolines | 85 - 99% |

| Au(III) Complexes | Oxidative conditions | Cycloisomerization | Oxazoles | 70 - 90% |

| CeCl3·7H2O/NaI/I2 | Microwave irradiation | 5-exo-dig | Polysubstituted Oxazoles | 65 - 85% |

| B(C6F5)3 | Toluene / Room Temp. | 5-exo-dig | Vinyl borate oxazolines | Quantitative |

| Pd(0) / Ru (Sequential) | Cu-catalyzed coupling | Regiodivergent | Benzoindolines / Pyrroloquinolines | Variable |

Self-Validating Experimental Protocol

To ensure scientific rigor and reproducibility, the following methodology details the Gold(I)-catalyzed synthesis of 5-alkylideneoxazolines. This protocol is designed as a self-validating system , where the causality of every reagent choice is explained, and visual/analytical checkpoints are built into the workflow.

Caption: Step-by-step experimental workflow for the Au(I)-catalyzed cyclization of propargyl amides.

Step-by-Step Methodology: Gold(I)-Catalyzed Cyclization

Step 1: Substrate Preparation & Atmosphere Control

-

Action: Dissolve 1.0 mmol of the N-propargyl amide in 5.0 mL of anhydrous 1,2-dichloroethane (DCE) in a flame-dried Schlenk flask under a strict nitrogen atmosphere.

-

Causality: DCE is a low-dielectric, non-coordinating solvent. It ensures the generated cationic gold species exists as a highly reactive contact ion pair rather than being deactivated by solvent coordination[2]. Nitrogen prevents ambient moisture from quenching the electrophilic catalyst.

Step 2: In Situ Catalyst Activation

-

Action: Add 3 mol% of a Gold(I) precatalyst (e.g., Ph3PAuCl) followed immediately by 3 mol% of Silver Triflate (AgOTf). Shield the flask from light using aluminum foil.

-

Causality: The silver salt acts as a halide scavenger. It abstracts the chloride ligand from the gold precatalyst, generating the coordinatively unsaturated, active cationic Gold(I) species[1]. Light protection is mandatory to prevent the photodegradation of AgOTf into catalytically dead metallic silver.

-

Self-Validation Check: The immediate formation of a cloudy white precipitate (AgCl) in the flask visually confirms the successful generation of the active catalyst.

Step 3: Additive Introduction & Reaction Execution

-

Action: Add 10 mol% of pyridine N-oxide to the suspension. Stir the mixture at room temperature (or up to 60 °C depending on steric bulk).

-

Causality: Pyridine N-oxide acts as a hydrogen-bonding network facilitator. It dramatically lowers the activation energy required for the turnover-limiting protodeauration step, preventing the vinyl-gold intermediate from stalling the catalytic cycle[2].

Step 4: Monitoring and Quenching

-

Action: Monitor the reaction via TLC (Hexane/EtOAc). Upon complete consumption of the starting material (typically 2–4 hours), quench the reaction by filtering the crude mixture through a short pad of Celite.

-

Causality: Celite filtration physically removes the insoluble AgCl salts and the spent gold catalyst. If left in the mixture during solvent evaporation, these metals can trigger unwanted thermal isomerization or degradation of the sensitive oxazoline product.

Step 5: Purification

-

Action: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the pure 5-alkylideneoxazoline.

Advanced Applications: Allenamide Isomerization and Divergent Annulations

Beyond direct cyclization into oxazoles and oxazolines, the propargyl amide motif is a highly prized precursor for complex cascade reactions in drug discovery.

Base-Induced Isomerization to Allenamides: Propargyl amides can undergo base-induced isomerization to form allenamides. This highly atom-economical transformation yields a building block that is exceptionally versatile. Allenamides serve as superior platforms for subsequent carbo- and heterocyclic synthesis, participating in cycloadditions and cross-coupling reactions that standard alkynes cannot achieve[5].

Regiodivergent Annulations: In sequential Ru/Pd-catalyzed annulations, the propargyl amide group demonstrates remarkable flexibility. Depending on the ring size and the presence of isosteric groups (e.g., CH vs. N), Pd-catalyzed cyclizations of heterocyclic dienes derived from propargyl amides can proceed via regiodivergent 5-exo or 6-endo pathways. This divergent reactivity is leveraged to synthesize medicinally relevant, complex polycyclic architectures such as benzoindolines and pyrroloquinolines[6].

References

-

Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides MDPI URL:[Link]

-

Optimization of Catalysts and Conditions in Gold(I) Catalysis: Counterion and Additive Effects ACS Publications URL:[Link]

-

ChemInform Abstract: Microwave-Assisted Cerium(III)-Promoted Cyclization of Propargyl Amides to Polysubstituted Oxazole Derivatives ResearchGate / European Journal of Organic Chemistry URL:[Link]

-

Pathways to Functionalized Heterocycles: Propargyl Rearrangement using B(C6F5)3 ACS Organometallics URL:[Link]

-

Allenamides: A Powerful and Versatile Building Block in Organic Synthesis PMC / National Institutes of Health URL:[Link]

-

Divergent reaction pathways of homologous and isosteric propargyl amides in sequential Ru/Pd-catalyzed annulations for the synthesis of heterocycles PubMed URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Allenamides: A Powerful and Versatile Building Block in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergent reaction pathways of homologous and isosteric propargyl amides in sequential Ru/Pd-catalyzed annulations for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Amido-4-Methylthiophene-2-Carboxylate Precursors

This guide provides an in-depth exploration of the synthesis and characterization of 3-amido-4-methylthiophene-2-carboxylate precursors, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. The inherent reactivity and structural features of these thiophene derivatives make them valuable building blocks in the creation of complex molecules with potential therapeutic applications. This document offers a detailed narrative on the synthetic pathways, the rationale behind experimental choices, and comprehensive characterization methodologies to ensure the successful and verifiable synthesis of these important precursors.

Introduction: The Significance of 3-Amido-4-Methylthiophene-2-Carboxylates

Substituted thiophenes are a cornerstone in medicinal chemistry, frequently serving as bioisosteres for phenyl rings and contributing to the enhanced pharmacological profiles of various drug candidates. Among these, the 3-amido-4-methylthiophene-2-carboxylate scaffold is a key intermediate in the synthesis of a range of biologically active molecules. Notably, methyl 3-amino-4-methylthiophene-2-carboxylate is a well-established precursor to the local anesthetic, articaine.[1][2][3] The amenability of the 3-amino group to a variety of acylation reactions allows for the introduction of diverse functionalities, making these compounds versatile platforms for generating libraries of derivatives for drug discovery programs.[4]

This guide will focus on two primary aspects: the reliable synthesis of the parent 3-amino precursor, methyl 3-amino-4-methylthiophene-2-carboxylate, and its subsequent conversion to the target 3-amido derivatives.

Synthesis of the 3-Amino-4-Methylthiophene-2-Carboxylate Precursor

The synthesis of the core precursor, methyl 3-amino-4-methylthiophene-2-carboxylate, can be approached through several synthetic routes. The most prominent and widely applicable method is the Gewald aminothiophene synthesis. An alternative pathway, starting from a cyclic thioether, also provides an efficient route to this key intermediate.

The Gewald Reaction: A Powerful One-Pot Synthesis

The Gewald reaction is a multicomponent reaction that offers a straightforward and efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[5] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

Causality Behind Experimental Choices:

-

Reactants: The choice of ketone (in this case, acetone to provide the 4-methyl group), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur directly constructs the desired thiophene ring system.

-

Base Catalyst: A secondary amine, such as morpholine or piperidine, is a common choice as it effectively catalyzes the initial Knoevenagel condensation between the ketone and the active methylene nitrile.

-

Solvent: A polar protic solvent like ethanol or methanol is often used to facilitate the dissolution of the reactants and to mediate the reaction.

-

Temperature: The reaction is typically carried out at a moderately elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate without promoting side reactions.

Experimental Workflow for Gewald Synthesis:

Caption: Workflow for the Gewald synthesis of 3-amino-4-methylthiophene-2-carboxylate.

Detailed Experimental Protocol (Gewald Reaction):

A detailed protocol for a typical Gewald synthesis is as follows:

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone (1.0 equivalent), methyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents).

-

Add a suitable solvent, such as ethanol, to the flask.

-

Slowly add the amine base (e.g., morpholine, 1.0 equivalent) to the stirred mixture.

-

Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiophene derivative.[5]

Alternative Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

An alternative and efficient method for the preparation of methyl 3-amino-4-methylthiophene-2-carboxylate involves the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[1][5] This method provides a high-yielding route to the desired product.

Experimental Workflow for Alternative Synthesis:

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3-氨基-4-甲基噻吩-2-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

The Propargyl Amide Pharmacophore in Modern Medicinal Chemistry: Covalent Inhibition, Activity-Based Profiling, and Multitarget Therapeutics

Executive Summary

Historically viewed as a niche structural motif, the propargyl amide ( HC≡C−CH2−NH−CO− ) has emerged as a highly versatile pharmacophore in modern drug discovery. As a Senior Application Scientist navigating the complexities of targeted therapeutics, I have observed its evolution from a simple structural linker to a tri-functional powerhouse. Today, it serves as an exquisitely selective electrophilic warhead for targeted covalent inhibitors (TCIs), a highly reliable reactive handle for activity-based protein profiling (ABPP), and a crucial structural element in multitarget neurodegenerative drugs. This technical guide deconstructs the mechanistic causality, quantitative performance, and validated experimental workflows associated with propargyl amide-containing compounds.

Mechanistic Foundations: The "Inert" Covalent Warhead

The renaissance of covalent drug discovery, which now accounts for approximately 30% of marketed drugs[1], has heavily relied on highly reactive Michael acceptors like acrylamides. However, high intrinsic reactivity often translates to promiscuous off-target labeling and toxicity.

The N-propargylamide group offers a paradigm shift. It is a relatively inert electrophile that rarely reacts with free thiols in solution. Instead, it requires precise spatial orientation within an enzyme's active site[2]. When a propargyl amide inhibitor binds non-covalently to its target, the microenvironment of the binding pocket lowers the activation energy, enabling the catalytic cysteine thiolate to execute a nucleophilic attack on the alkyne. This proximity-driven reactivity ensures that covalent bond formation is strictly target-dependent, drastically improving the safety profile of the inhibitor.

Mechanistic pathway of propargyl amide covalent binding to catalytic cysteines.

Case Study: SARS-CoV-2 Papain-like Protease (PLpro)

During the development of antivirals for COVID-19, researchers required inhibitors with distinct mechanisms from existing drugs like nirmatrelvir. Through structure-guided design, scientists developed2 featuring novel N-propargylamide electrophiles[2]. These compounds achieved low nanomolar to subnanomolar antiviral activity in cell assays by interacting directly with the catalytic cysteine (C111)[2]. The use of this relatively inert warhead was a breakthrough, as it is not typically featured in standard protease inhibitors, yet it provided exceptional selectivity over host proteases[2].

Case Study: Kinase Cysteinome Targeting

In the kinase domain, propargyl amides are utilized to target non-conserved cysteines. For example, the irreversible NEK2 kinase inhibitor JH295 utilizes a propargyl acid warhead to target Cys22 in the glycine-rich P-loop[3]. Molecular modeling reveals a critical causality: the propargyl amide carbonyl forms a water-bridged hydrogen bond with Lys37, locking the binding conformation and forcing the electrophilic acetylene into close proximity with Cys22, resulting in a biochemical IC₅₀ of 770 nM[3].

Activity-Based Protein Profiling (ABPP) & Click Chemistry

Beyond therapeutics, the propargyl amide is the gold standard for profiling the ubiquitin conjugation-deconjugation machinery. Deubiquitinases (DUBs) are cysteine proteases that regulate protein degradation and are heavily implicated in oncology and neurodegeneration.

To validate DUB inhibitors, researchers rely on Ubiquitin-propargylamide (Ub-PA), an activity-based probe that forms a covalent bond exclusively with the catalytic cysteine of active DUBs[4]. Because the propargyl amide contains a terminal alkyne, it also serves as a perfect handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This dual functionality allows researchers to 5 using propargyl amide-modified inhibitors, followed by clicking a biotin-azide for streptavidin enrichment[5][6].

Click-chemistry enabled target enrichment using propargyl amide probes.

Multitarget Ligands in Neurodegeneration

In the realm of Alzheimer's disease (AD), the complex pathogenesis requires a multitarget small molecule (MSM) approach. The propargylamine/amide moiety is historically known for inhibiting Monoamine Oxidase (MAO). Recently, scientists designed7 to act as multifunctional anti-AD ligands[7]. By converting the carboxylic acid of ferulic acid into an N-propargylamide substituted with a hydroxy motif, the resulting compounds achieved micromolar inhibitory potency against human acetylcholinesterase (hAChE), while simultaneously imparting biometal (copper) chelating properties and antioxidant effects[7].

Quantitative Data Summary

The following table synthesizes the quantitative performance of key propargyl amide-containing compounds across various therapeutic targets.

| Compound / Probe | Target Enzyme | Modality / Warhead | Key Quantitative Metric | Reference |

| N-Propargylamide Series | SARS-CoV-2 PLpro | Covalent Inhibitor | Antiviral Activity: Low nM to sub-nM | [2] |

| JH295 | NEK2 Kinase | Covalent (Propargyl acid) | Biochemical IC₅₀: 770 nM | [3] |

| Compound 22 | ChlaDUB1 | Covalent Inhibitor | 22-fold IC₅₀ improvement over prior leads | [8] |

| Compound 4 | hAChE / MAO | Non-covalent (N-propargylhydroxamate) | Micromolar inhibition | [7] |

| IU1 | USP14 (DUB) | Non-covalent (Validated via Ub-PA) | IC₅₀: 4-5 mmol/L* | [4] |

*Note: Reported exactly as cited in the literature abstract[4]; typical high-throughput screening hits are often in the µM range, but the primary source explicitly lists mmol/L.

Self-Validating Experimental Workflows

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating strict causality and internal controls.

Protocol 1: Semi-Synthesis and Application of Ub-PA for DUB Profiling

Historically, Ub-PA production relied on tedious Fmoc-based solid-phase peptide synthesis (SPPS), which suffered from low yields[4]. The modern approach utilizes a highly efficient semi-synthetic route[4][9].

Step 1: Recombinant Expression & Hydrazinolysis

-

Action: Express Ub(1-75) fused to an intein-chitin binding domain. Cleave and treat with hydrazine to form a Ub(1-75)-NHNH₂ intermediate.

-

Causality: Bypassing SPPS allows for the scalable bacterial expression of the 75-amino acid chain. Hydrazinolysis traps the reactive thioester as a stable hydrazide, preparing it for chemoselective ligation.

Step 2: Propargylamine Aminolysis

-

Action: Convert the hydrazide to an acyl azide using NaNO₂ at acidic pH, followed by the addition of propargylamine to yield Ub-PA.

-

Causality: The acyl azide is highly reactive toward primary amines. The addition of propargylamine installs the critical electrophilic alkyne warhead at the C-terminus.

Step 3: Activity-Based Profiling (Self-Validating Assay)

-

Action: Incubate cell lysates with Ub-PA. Resolve proteins via SDS-PAGE and immunoblot for specific DUBs (e.g., USP14).

-

Validation Checkpoint: Run three parallel lanes: (A) Vehicle + Ub-PA, (B) Heat-denatured lysate + Ub-PA, and (C) Lysate pre-incubated with a known DUB inhibitor (e.g., IU1) + Ub-PA.

-

Logic: A true activity-based covalent engagement will show a high-molecular-weight shifted band in Lane A. This band must disappear in Lane B (proving the reaction requires a folded, active enzyme) and Lane C (proving the target is specifically inhibited by the small molecule).

Semi-synthetic workflow for Ub-PA generation and DUB activity-based profiling.

Protocol 2: Direct-to-Biology (D2B) Covalent Fragment Screening

To rapidly discover new covalent inhibitors, researchers utilize bespoke cysteine-targeted covalent fragment libraries[10].

Step 1: In Situ Synthesis

-

Action: Perform rapid parallel synthesis of propargyl amide fragments directly in aqueous-compatible buffers.

-

Causality: "Direct-to-biology" synthesis bypasses tedious HPLC purification. Because propargyl amides are relatively stable in aqueous media, the crude reaction mixtures can be screened directly against the target protein.

Step 2: Intact Mass Spectrometry Screening

-

Action: Incubate the target protein with the crude propargyl amide fragments and analyze via intact protein LC-MS.

-

Validation Checkpoint: Include a competition assay utilizing a known broad-spectrum covalent modifier (e.g., iodoacetamide) and a synthesized non-covalent analog (e.g., a propyl amide).

-

Logic: If the propargyl amide fragment is a true targeted covalent inhibitor, the LC-MS will show a mass shift corresponding to the protein + fragment. Pre-incubation with iodoacetamide will block this shift (proving cysteine dependence), and the propyl amide analog will show no shift (proving warhead dependence).

References

-

Semi-synthesis of Ubiquitin-propargylamide for identifying deubiquitinase targeting inhibitors, rhhz.net. 4

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease, acs.org. 2

-

Covalent Drug Discovery at Domainex: Curation of a covalent fragment library and fast follow-up via 'Direct to Biology', domainex.co.uk. 10

-

Developing irreversible inhibitors of the protein kinase cysteinome, nih.gov. 3

-

Structure-Based Design and Synthesis of Covalent Inhibitors for Deubiquitinase and Acetyltransferase ChlaDUB1 of Chlamydia trachomatis, acs.org. 8

-

Covalent Protein Inhibitors via Tyrosine Conjugation with Cyclic Imine Mannich Electrophiles, chemrxiv.org. 5

-

Covalent inhibitors: A rational approach to drug discovery, scispace.com. 1

-

Proteomic activity of covalent inhibitors for CBX8, researchgate.net. 6

-

N-Hydroxy-N-Propargylamide Derivatives of Ferulic Acid: Inhibitors of Cholinesterases and Monoamine Oxidases, mdpi.com. 7

-

Semi-synthesis of Ubiquitin-propargylamide for identifying deubiquitinase targeting inhibitors (Extended Data), ccspublishing.org.cn. 9

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semi-synthesis of Ubiquitin-propargylamide for identifying deubiquitinase targeting inhibitors [html.rhhz.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Semi-synthesis of Ubiquitin-propargylamide for identifying deubiquitinase targeting inhibitors [ccspublishing.org.cn]

- 10. domainex.co.uk [domainex.co.uk]

Application Note: Methodologies for Assessing the Antimicrobial Properties of Thiophene Compounds

Target Audience: Researchers, microbiologists, and drug development professionals. Content Focus: Mechanistic overview, quantitative efficacy profiling, and self-validating experimental protocols for thiophene-based antimicrobial agents.

Mechanistic Landscape of Thiophene Antimicrobials

The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds. Thiophene derivatives—sulfur-containing heterocycles—have demonstrated exceptional polypharmacology in antimicrobial drug discovery. Unlike traditional antibiotics that are often rendered obsolete by single-point mutations, substituted thiophenes exert bactericidal effects through diverse, non-overlapping pathways[1][2].

Understanding the specific mechanism of action (MoA) is critical for designing downstream validation assays. The primary established mechanisms include:

-

DNA Gyrase Inhibition: Specific thiophene classes with DNA gyrase. This unique MoA bypasses target-mediated resistance mechanisms that currently compromise fluoroquinolones[3].

-

FtsZ Polymerization Blockade: Thiophenyl-pyrimidine derivatives bind to the GTP-binding site of the cell division protein FtsZ,[2].

-

Histidine Kinase (TCS) Inhibition: Thiophenes can target bacterial two-component signal transduction systems (e.g., WalK, PhoR), which are essential for [4].

-

Outer Membrane Permeabilization: Against Gram-negative isolates (such as colistin-resistant A. baumannii), thiophenes bind to outer membrane proteins (OMPs), and sensitizing the pathogen to host defenses or adjuvant antibiotics[1].

Fig 1: Diverse mechanisms of action of thiophene derivatives against bacterial pathogens.

Quantitative Efficacy Profiling

To contextualize the potency of thiophene compounds, the table below summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of recently developed derivatives against priority pathogens.

| Compound Class / Derivative | Target Pathogen(s) | MIC Range | MBC/MFC Profile | Key Pharmacological Notes |

| Thiazol-4-one/Thiophene Pyrazoles (7b) | MDR S. aureus, S. epidermidis | 0.22 – 0.25 µg/mL | Bactericidal | [5]. |

| Thiophenyl-pyrimidine (F20) | MRSA, VREF | Highly Potent | Bactericidal | [2]. |

| 3-Chlorobenzo[b]thiophenes (Cmpd 25) | Gram-positive (S. aureus) | 16 µg/mL | Rapid Bactericidal | [6]. |

| Thiophene Derivatives (4, 5, 8) | Col-R A. baumannii, E. coli | 8 – 32 mg/L | Bactericidal | [1]. |

| Natural Thiophene (Compound 87) | S. aureus, K. pneumoniae | 0.2 – 4.0 µg/mL | 0.5 – 16.0 µg/mL | [7]. |

Core Protocols for Antimicrobial Assessment

The following protocols are designed as self-validating systems . Every step is grounded in causality to ensure that the observed antimicrobial effects are genuinely derived from the thiophene compound, rather than solvent toxicity or assay artifacts.

Protocol 3.1: Broth Microdilution Assay (MIC & MBC Determination)

Objective: Establish the baseline quantitative efficacy of the thiophene derivative. Causality & Expert Insights: Thiophene compounds are frequently lipophilic and prone to precipitation in aqueous media. Preparing stock solutions in 100% DMSO is essential, but the final assay concentration of DMSO must strictly remain ≤1% (v/v) to prevent solvent-induced membrane toxicity. Furthermore, using Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical; physiological levels of divalent cations (Ca²⁺, Mg²⁺) stabilize the bacterial outer membrane, preventing false-positive susceptibility readouts for membrane-active thiophenes[6][8].

Self-Validating Controls:

-

Positive Control: Ciprofloxacin or Colistin (confirms strain susceptibility).

-

Vehicle Control: 1% DMSO in CAMHB (confirms solvent non-toxicity).

-

Sterility Control: Uninoculated CAMHB (validates aseptic technique).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the thiophene derivative in 100% DMSO to a concentration of 10 mg/mL.

-

Serial Dilution: Perform two-fold serial dilutions of the compound in CAMHB within a 96-well microtiter plate. Final compound concentrations should range from 0.125 to 128 µg/mL.

-

Inoculum Preparation: Adjust a log-phase bacterial culture to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

-

Incubation: Inoculate the plates, seal with a breathable membrane to prevent evaporation, and incubate at 37°C for 18–24 hours[8].

-

MIC Readout: Add 30 µL of 0.015% resazurin dye to each well and incubate for 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity. The MIC is the lowest concentration well that remains blue.

-

MBC Determination: Aspirate 10 µL from all wells showing no visible growth and spot onto drug-free agar plates. Incubate at 37°C for 24 hours. The MBC is defined as the lowest concentration resulting in a ≥99.9% reduction in CFU compared to the initial inoculum[5].

Protocol 3.2: Time-Kill Kinetics Assay

Objective: Assess the pharmacodynamics of thiophene derivatives to differentiate between bacteriostatic and bactericidal activity over time. Causality & Expert Insights: Evaluating compounds at multiples of the MIC (1×, 2×, 4×) determines if the killing mechanism is concentration-dependent or time-dependent. Log-phase cultures are utilized because actively dividing cells are most susceptible to inhibitors of DNA gyrase and FtsZ polymerization[2][3].

Fig 2: Step-by-step workflow for the Time-Kill Kinetics assay to determine bactericidal activity.

Step-by-Step Methodology:

-

Prepare a starting inoculum of 5 × 10⁵ CFU/mL in fresh CAMHB from a mid-log phase culture[8].

-

Aliquots (10 mL) of the suspension are transferred into sterile Erlenmeyer flasks.

-

Add the thiophene derivative to achieve final concentrations of 1×, 2×, and 4× MIC. Include a growth control (no drug) and a vehicle control (DMSO).

-

Incubate flasks at 37°C with continuous orbital shaking at 200 rpm to ensure uniform aeration and drug distribution.

-

At predetermined time intervals (0, 2, 4, 6, 8, and 24 hours), withdraw 100 µL aliquots[8].

-

Serially dilute the aliquots in sterile PBS (10⁻¹ to 10⁻⁶) and plate 100 µL onto appropriate agar plates.

-

Incubate plates for 24 hours at 37°C and quantify CFUs.

-

Data Analysis: Plot log₁₀(CFU/mL) versus time. A bactericidal effect is strictly defined as a ≥3-log₁₀ reduction (99.9% kill) from the initial inoculum[6][8].

Protocol 3.3: Outer Membrane Permeabilization Assay (NPN Uptake)

Objective: Validate the mechanism of action for thiophenes targeting Gram-negative outer membrane proteins (OMPs). Causality & Expert Insights: 1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorescent probe. In an aqueous environment, its fluorescence is weak, and an intact Gram-negative outer membrane naturally excludes it. However, if a thiophene derivative (e.g., binding to CarO1 or Omp33 in A. baumannii[1]), NPN partitions into the hydrophobic lipid bilayer, resulting in a massive quantum yield increase. This provides real-time, self-validating proof of membrane compromise.

Step-by-Step Methodology:

-

Grow Gram-negative isolates (e.g., Col-R E. coli) to mid-log phase (OD₆₀₀ = 0.5).

-

Harvest cells by centrifugation (4000 × g, 10 min), wash twice, and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD₆₀₀ of 0.5.

-

Add NPN to a final concentration of 10 µM and incubate in the dark for 5 minutes.

-

Transfer 100 µL of the cell-NPN suspension to a black, flat-bottom 96-well microplate.

-

Add 100 µL of the thiophene derivative at varying concentrations (0.5×, 1×, 2× MIC).

-

Immediately measure fluorescence using a microplate reader (Excitation: 350 nm, Emission: 420 nm) every 2 minutes for a total of 30 minutes.

-

Data Analysis: Calculate the NPN uptake factor by normalizing the fluorescence of treated cells against the vehicle control.

References

-

Title: Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Source: PNAS. URL: [Link]

-

Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Source: PMC / NIH. URL: [Link]

-

Title: Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Source: RSC Advances. URL: [Link]

-

Title: In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. Source: ACS Omega. URL: [Link]

-

Title: The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

-

Title: Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Source: MDPI Molecules. URL: [Link]

-

Title: Biological Activities of Thiophenes. Source: Encyclopedia MDPI. URL: [Link]

Sources

- 1. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Development and Optimization of Cellular Assays for Screening Thiophene-Based Anticancer Agents

Executive Summary

Thiophenes—five-membered, sulfur-containing heterocyclic rings—are highly versatile bioisosteres in medicinal chemistry[1]. Recent drug discovery campaigns have identified functionalized thiophene derivatives as potent anticancer agents capable of overcoming drug resistance in various malignancies. Evaluating these compounds requires a robust, self-validating assay cascade that not only quantifies cytotoxicity but also elucidates the underlying mechanism of action. This application note provides a comprehensive framework and step-by-step protocols for screening thiophene-based anticancer agents, bridging the gap between phenotypic screening and target validation.

Mechanistic Rationale: The Thiophene Scaffold

The causality behind the diverse bioactivity of thiophene derivatives lies in their ability to interact with multiple intracellular targets. Structural refinement of the thiophene core has yielded agents that operate via distinct, yet sometimes overlapping, pathways:

-

Kinase Inhibition: Fused thiophenes, such as thienopyrimidines, act as dual inhibitors of VEGFR-2 and AKT, effectively suppressing tumor angiogenesis and cellular proliferation[2].

-

Microtubule Disruption: Specific thiophene analogs bind directly to β-tubulin, inhibiting microtubule polymerization and arresting the cell cycle at the G2/M phase[1].

-

Mitochondrial Apoptosis: Treatment with thiophene derivatives frequently induces a loss of mitochondrial membrane potential (ΔΨm) and elevates reactive oxygen species (ROS), triggering the intrinsic apoptotic cascade[3].

Fig 1. Dual mechanistic pathways of thiophene-based anticancer agents.

Assay Design & Causality (The "Why")

To build a self-validating testing system, researchers must select assays that cross-verify each other, eliminating false positives caused by assay interference or metabolic artifacts[4].

-

Primary Viability Screening (MTT vs. ATP Luminescence): The MTT assay is a standard colorimetric method measuring metabolic activity via the reduction of tetrazolium salts by mitochondrial dehydrogenases[5]. However, because thiophenes actively disrupt mitochondrial membrane potential[3], relying solely on MTT can yield metabolic artifacts. Therefore, we orthogonalize the screen using the CellTiter-Glo assay. This luminescence-based assay directly quantifies ATP, offering a highly sensitive, rapid (1–2 h exposure) readout that is independent of specific dehydrogenase activity[6].

-

Selectivity Profiling: A compound is only a viable drug candidate if it selectively targets malignant cells. Agents must be counter-screened against non-cancerous cell lines (e.g., WI38 or HEK-293T) to establish a Selectivity Index (SI)[2][3].

-

Apoptosis Validation: Cytotoxicity can result from programmed cell death (apoptosis) or non-specific toxicity (necrosis). To confirm the mechanism, Annexin V/PI flow cytometry is employed. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[2].

Fig 2. Hierarchical cellular assay screening workflow for thiophene hits.

Quantitative Data: Benchmark Efficacy

The following table summarizes the quantitative performance of recently developed thiophene derivatives across various cellular models, providing benchmark IC50 values for assay validation.

| Compound Class / Designation | Target Cell Line(s) | Primary Mechanism of Action | IC50 Value | Reference |

| 2,3-Fused Thiophene (Cmpd 480) | HeLa / HepG2 | Apoptosis (ΔΨm loss, ROS elevation) | 12.61 / 33.42 µg/mL | [3] |

| Thienopyrimidine (Cmpd 3b) | HepG2 / PC-3 | VEGFR-2 / AKT Dual Inhibition | Moderate to High Potency | [2] |

| Novel Thiophene (Cmpd 1312) | SGC-7901 (Gastric) | β-Tubulin & Wnt/β-catenin Inhibition | 340 nM | [1] |

Experimental Protocols

Protocol A: Multiplexed High-Throughput Viability Screen

This protocol utilizes a self-validating dual-readout system to prevent metabolic artifacts.

Materials:

-

Cancer cell lines (e.g., HepG2, HeLa) and normal control lines (e.g., HEK-293T).

-

Thiophene derivatives (10 mM stock in DMSO).

-

MTT Reagent (5 mg/mL in PBS)[7].

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit[6].

Step-by-Step Procedure:

-

Cell Seeding: Harvest cells at 80% confluency. Seed 5,000 cells/well in 100 µL of complete culture medium into two parallel 96-well flat-bottom microplates (one for MTT, one for ATP luminescence)[5]. Incubate for 24 h at 37°C, 5% CO2 to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene compounds (e.g., 0.1 µM to 100 µM). Critical Self-Validation Step: Ensure the final DMSO concentration remains constant (≤0.5% v/v) across all wells, including the vehicle control. Treat cells and incubate for 48–72 h[6].

-

Readout 1 - MTT Assay:

-

Readout 2 - ATP Luminescence (Orthogonal Validation):

-

Equilibrate the second plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo reagent directly to the culture medium in each well[6].

-

Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence. Calculate the IC50 by plotting the dose-response curve (Log[Inhibitor] vs. Normalized Response).

-

Protocol B: Flow Cytometric Apoptosis Profiling (Annexin V/PI)

This protocol determines whether the thiophene-induced cytotoxicity observed in Protocol A is driven by programmed cell death.

Step-by-Step Procedure:

-

Cell Seeding & Treatment: Seed 2×105 cells/well in a 6-well plate and incubate for 24 h. Treat the cells with the thiophene compound at 1× , 2× , and 5× the established IC50 value. Include a vehicle control (DMSO) and a positive apoptosis control (e.g., Doxorubicin)[2]. Incubate for 24 h.

-

Cell Harvesting: Collect the culture medium (which contains late apoptotic/floating cells). Wash the adherent cells with PBS, and detach them using an enzyme-free dissociation buffer (Trypsin can cleave phosphatidylserine receptors, yielding false negatives). Pool the detached cells with the collected medium.

-

Washing: Centrifuge at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

-

Interpretation: Lower left quadrant (FITC-/PI-) = Viable cells; Lower right quadrant (FITC+/PI-) = Early apoptosis; Upper right quadrant (FITC+/PI+) = Late apoptosis; Upper left quadrant (FITC-/PI+) = Necrosis[2].

-

References

- Source: nih.

- Source: benchchem.

- Source: mdpi.

- Source: nih.

- Source: ijcap.

- Source: nih.

- Source: acs.

Sources

- 1. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

Application Note: Advanced Techniques for Monitoring Amide Coupling Reactions on Thiophene Scaffolds

Introduction & Chemical Context

Thiophene-containing compounds, particularly aminothiophenes and thiophene-carboxylic acids, are highly privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, GPCR ligands, and targeted protein degraders[1]. However, the synthesis of thiophene amides presents unique mechanistic challenges.

Aminothiophenes—especially 2-aminothiophenes—are notoriously weak nucleophiles due to the delocalization of the nitrogen lone pair into the electron-withdrawing heteroaromatic ring. Furthermore, they are prone to oxidative degradation and instability[1]. Consequently, standard amide coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or the accumulation of unwanted byproducts such as N-acylureas[2]. To overcome this, highly reactive coupling reagents like HATU or PyBOP are required, paired with robust, real-time Process Analytical Technology (PAT) to monitor the transient activated intermediates and ensure reaction completion[2][3].

This application note details a self-validating, dual-modal analytical strategy using In Situ FTIR (ReactIR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor and optimize the amidation of thiophene scaffolds.

Mechanistic Causality & Reagent Selection

Successful amidation of a poorly nucleophilic aminothiophene relies on driving the equilibrium toward a highly reactive electrophilic intermediate.

-

Activation: The carboxylic acid is deprotonated by a non-nucleophilic base (e.g., DIPEA or N-Methylmorpholine, NMM)[4]. The carboxylate then attacks the coupling agent (e.g., HATU) to form a highly reactive O-acylisourea or directly forms an active HOAt-ester.

-

Aminolysis: The weakly nucleophilic aminothiophene must attack this activated ester. Because this step is rate-limiting, the activated ester can be prone to hydrolysis if trace water is present, or it can undergo racemization if the acid contains an α -chiral center[2].

-

Monitoring Imperative: Because the activated ester is moisture-sensitive, offline sampling (which introduces water/quenching agents) can destroy the intermediate, leading to false-negative readings of activation efficiency. Therefore, ReactIR is used to track the intact activated ester in real-time[5], while LC-MS is used to confirm the final product mass and detect stable byproducts[6].